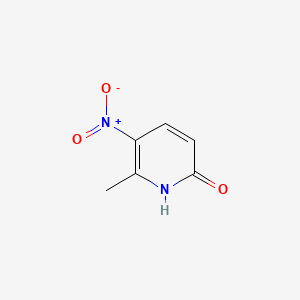

2-Hydroxy-6-methyl-5-nitropyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in the chemical sciences. Their importance is underscored by their presence in a multitude of natural products, including alkaloids, vitamins, and coenzymes. nih.gov In the realm of medicinal chemistry, the pyridine scaffold is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. nih.gov Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. ntnu.no

The versatility of the pyridine ring allows for a wide range of chemical modifications, enabling the fine-tuning of its electronic and steric properties. This adaptability makes pyridine derivatives invaluable as ligands in coordination chemistry, catalysts in organic synthesis, and functional components in materials science, where they are used in the creation of dyes and other advanced materials. nih.gov The introduction of various functional groups onto the pyridine core can dramatically alter its reactivity and biological profile, leading to the development of novel compounds with tailored functionalities.

Research Context of 2-Hydroxy-6-methyl-5-nitropyridine as a Functionalized Pyridine Core

This compound is a functionalized pyridine that features a hydroxyl group, a methyl group, and a nitro group attached to its core structure. The presence of these specific substituents makes it a subject of interest in synthetic and medicinal chemistry. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution reactions. sciforum.net This reactivity is a key aspect of its utility as a synthetic intermediate.

The hydroxyl group introduces the potential for tautomerism, where this compound can exist in equilibrium with its pyridone form, 6-methyl-5-nitro-2(1H)-pyridinone. This characteristic can affect its reactivity, solubility, and biological interactions. The methyl group, an electron-donating group, can also modulate the reactivity and lipophilicity of the molecule. The combination of these functional groups on a single pyridine ring creates a versatile platform for further chemical transformations and the synthesis of more complex molecules. This compound serves as a valuable building block for creating a variety of other compounds, such as 3-Amino-2-methylpyridine and 6-Chloro-2-methyl-3-nitropyridine. chemicalbook.com

Scope and Objectives of Academic Inquiry into the Compound

Academic inquiry into this compound and related compounds is driven by several key objectives. A primary focus is the exploration of its synthetic utility. Researchers are interested in developing efficient and selective methods for its synthesis and for its use as a precursor in the construction of more elaborate molecular architectures. sciforum.net The reactivity of the nitro group, in particular, is a subject of investigation for creating new carbon-carbon and carbon-heteroatom bonds.

Another significant area of research is the investigation of its potential biological activity. Given the wide range of pharmacological properties exhibited by pyridine derivatives, there is a strong interest in screening this compound and its derivatives for various therapeutic applications. nih.gov The specific combination of functional groups in this molecule suggests that it could interact with biological targets in unique ways.

Furthermore, computational and spectroscopic studies are integral to understanding the fundamental properties of this compound. researchgate.netijres.org These studies aim to elucidate its molecular structure, electronic properties, and vibrational frequencies, which are crucial for predicting its reactivity and designing new applications. The data gathered from these inquiries contribute to the broader understanding of structure-activity relationships within the pyridine class of compounds.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H6N2O3 | uni.lu |

| Molecular Weight | 154.12 g/mol | nih.gov |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Spectroscopic Data (Predicted)

| Technique | Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|---|

| Mass Spectrometry | [M+H]+ | 155.04512 | 125.3 | uni.lu |

| [M+Na]+ | 177.02706 | 134.5 | uni.lu | |

| [M-H]- | 153.03056 | 127.2 | uni.lu | |

| [M+NH4]+ | 172.07166 | 143.9 | uni.lu | |

| [M+K]+ | 193.00100 | 128.4 | uni.lu | |

| [M+H-H2O]+ | 137.03510 | 124.2 | uni.lu |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-5(8(10)11)2-3-6(9)7-4/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDDHNXZBGZBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337484 | |

| Record name | 6-Methyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28489-45-4 | |

| Record name | 6-Methyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Hydroxy 6 Methyl 5 Nitropyridine and Analogues

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The introduction of nitro and hydroxyl groups onto the pyridine ring is a critical aspect of synthesizing 2-hydroxy-6-methyl-5-nitropyridine. These functional groups significantly influence the molecule's reactivity and potential applications.

Direct nitration of the pyridine ring is often challenging due to the low electron density of the ring and the formation of pyridinium (B92312) salts with the acid catalyst. kochi-tech.ac.jpresearchgate.net This deactivates the ring towards electrophilic substitution. researchgate.net Consequently, harsh reaction conditions are sometimes required, which may not be suitable for large-scale production or for substrates with sensitive functional groups. kochi-tech.ac.jp

Despite these challenges, various nitration methods have been developed. A common approach involves the use of a mixture of nitric acid and sulfuric acid. kochi-tech.ac.jp For instance, the nitration of 2-hydroxypyridine (B17775) can be achieved by dissolving it in pyridine and adding nitric acid in an ice bath. google.com Similarly, 5-hydroxy-2-methylpyridine (B31158) can be nitrated by adding it to concentrated sulfuric acid, followed by the addition of fuming nitric acid while maintaining a low temperature. prepchem.com The nitration of 3-hydroxypyrazine-2-carboxamide (B1682577), a related heterocyclic compound, has been optimized using sulfuric acid and potassium nitrate. researchgate.net

Alternative nitrating agents have also been explored. Dinitrogen pentoxide in sulfur dioxide has been used for the nitration of pyridine, yielding 3-nitropyridine (B142982) in good yields. researchgate.net

A one-pot synthesis method for 2-hydroxy-5-nitropyridine (B147068) has been developed starting from 2-aminopyridine (B139424). google.com This process involves nitration with concentrated nitric acid in sulfuric acid, followed by a diazotization reaction with sodium nitrite (B80452). google.com Another method describes the synthesis of 2-amino-5-nitropyridine (B18323) by reacting 2-aminopyridine with a mixture of concentrated sulfuric acid and fuming nitric acid in 1,2-dichloroethane. chemicalbook.com

The position of the nitro group is influenced by the existing substituents on the pyridine ring. For example, 3-hydroxy- and 3-methoxy-pyridine undergo nitration at the 2-position, while 6-hydroxy-2(1H)-pyridone and its derivatives are nitrated at the 3-position. rsc.org

The introduction of a hydroxyl group onto the pyridine ring can be achieved through several methods, including the hydrolysis of an amino group or the displacement of a halogen.

One common method is the diazotization of an aminopyridine followed by hydrolysis. For example, 2-hydroxy-5-methylpyridine (B17766) can be synthesized from 2-amino-5-methylpyridine (B29535) by reaction with sodium nitrite in an aqueous sulfuric acid solution. orgsyn.org Similarly, 2-hydroxy-5-nitropyridine can be prepared from 2-amino-5-nitropyridine. prepchem.comgoogle.com

The conversion of a halogenated pyridine to a hydroxypyridine is another viable strategy. For instance, 2-chloro-5-nitropyridine (B43025) can be hydrolyzed to 2-hydroxy-5-nitropyridine. This reaction is often a key step in the synthesis of more complex molecules. nih.gov The starting 2-chloro-5-nitropyridine can be prepared from 2-hydroxy-5-nitropyridine by reaction with phosphorus oxychloride. google.com The halogen-hydroxyl exchange can also be part of a multi-step synthesis. For example, in the synthesis of certain kinase inhibitors, a chloro-substituted nitropyridine is used as a key intermediate where the chlorine atom is displaced by another functional group. nih.gov

Chemo- and Regioselective Synthesis of this compound

Achieving the desired arrangement of substituents on the pyridine ring requires precise control over the reaction's chemo- and regioselectivity.

Multi-component reactions (MCRs) offer an efficient approach to synthesizing highly substituted pyridines in a single step, often with high atom economy. buketov.edu.kzresearchgate.netresearchgate.netfigshare.com These reactions typically involve the condensation of three or more starting materials. nih.gov

For example, the reaction of 2-nitroacetophenone, acetaldehyde (B116499) diethyl acetal, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in acetic acid yields 4-methyl-substituted 5-nitro-1,4-dihydropyridines. researchgate.net Oxidation of these dihydropyridines then provides the corresponding 2,4-dimethyl-5-nitropyridines. researchgate.net

Another powerful strategy for the synthesis of substituted nitropyridines is the transformation of other heterocyclic ring systems. nih.gov This "scrap and build" approach allows for the construction of pyridine rings that may be difficult to access through direct functionalization. nih.gov

The transformation of pyrimidines into pyridines has also been reported. For instance, 5-nitropyrimidines can be converted into 2-substituted 5-nitropyridines by reaction with α-phenylacetamidines. documentsdelivered.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Fine-tuning reaction parameters is crucial for maximizing the yield and purity of the desired product.

The nitration of 3-hydroxypyrazine-2-carboxamide was optimized by systematically varying the ratio of substrate to potassium nitrate, the volume of sulfuric acid, and the reaction and precipitation temperatures. researchgate.net Optimal conditions were found to be a 1:2 ratio of substrate to KNO₃, 12 mL of H₂SO₄ per gram of substrate, a reaction temperature of 50°C, and a precipitation temperature of 0°C, leading to a significant increase in yield from 48% to 77-80%. researchgate.net

In multi-component reactions, the choice of solvent can be critical. For instance, the poor solubility of some aryl-substituted nitroketones in acetic acid can limit their participation in the reaction, leading to the formation of byproducts. buketov.edu.kz

The development of continuous flow microreactor systems has shown promise for optimizing nitration reactions. beilstein-journals.org These systems offer excellent control over reaction parameters, enhanced safety for highly exothermic processes, and can help overcome mass transfer limitations. beilstein-journals.org Kinetic modeling can be used in conjunction with these systems to understand the reaction mechanism and to predict optimal conditions. beilstein-journals.org

Below is a table summarizing various synthetic approaches to nitropyridine derivatives:

| Starting Material(s) | Reagents | Product | Yield | Reference |

| 2-Aminopyridine | Concentrated H₂SO₄, Concentrated HNO₃, NaNO₂ | 2-Hydroxy-5-nitropyridine | 56.7% | google.com |

| 2-Amino-5-nitropyridine | 10% NaOH, HCl | 2-Hydroxy-5-nitropyridine | 60% | prepchem.com |

| 5-Hydroxy-2-methylpyridine | Concentrated H₂SO₄, Fuming HNO₃ | 2-Nitro-3-hydroxy-6-methylpyridine | - | prepchem.com |

| 3-Hydroxypyrazine-2-carboxamide | H₂SO₄, KNO₃ | 3-Hydroxy-6-nitropyrazine-2-carboxamide | 77-80% | researchgate.net |

| 2-Nitroacetophenone, β-dicarbonyl compound, Aldehyde, Ammonium acetate | Acetic acid | 5-Nitro-1,4-dihydropyridines | - | buketov.edu.kzresearchgate.netresearchgate.net |

| 1-Methyl-3,5-dinitro-2-pyridone, Ketone, Ammonia | Heat | Nitropyridines | - | nih.govsemanticscholar.org |

Application of Green Chemistry Principles in Synthetic Routes

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds, including this compound and its analogues. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. In the context of nitropyridine synthesis, traditional methods often involve harsh reagents like fuming nitric acid and concentrated sulfuric acid, leading to significant waste and safety concerns. prepchem.comorgsyn.org Consequently, researchers have focused on developing more environmentally benign alternatives.

A significant advancement in this area is the application of microwave-assisted organic synthesis (MAOS). nih.gov Microwave irradiation offers a powerful tool for achieving rapid and efficient chemical transformations, often with higher yields and shorter reaction times compared to conventional heating methods. nih.govyoutube.com This technique relies on the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. nih.govyoutube.com The benefits of MAOS include enhanced reaction rates, improved yields, and a reduction in the use of volatile organic solvents, aligning perfectly with the core tenets of green chemistry. clockss.orgyoutube.com

For instance, a straightforward and efficient approach for synthesizing novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate (B1207046) building blocks has been developed using microwave irradiation. nih.gov This method involves the condensation of N-carbamate amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone. nih.gov Similarly, an environmentally friendly, low-consumption, and scalable synthesis of various nitroaniline and aminopyridine derivatives has been achieved through a microwave-assisted reaction between a sulphamide and a halogenated nitrobenzene (B124822) or pyridine. clockss.org This approach is noted for its excellent product yields and broad substrate scope. clockss.org

Another key aspect of green synthetic routes is the move towards solvent-free (neat) conditions or the use of safer, more environmentally friendly solvents like water or ethanol. nih.govclockss.org Many microwave-assisted syntheses of quinoline (B57606) derivatives, which are structurally related to pyridines, have been successfully performed under neat conditions, yielding moderate to good results and avoiding the use of hazardous solvents. nih.gov One-pot synthesis procedures also represent a significant green advancement, as they reduce the number of separation and purification steps, thereby minimizing waste generation. A one-pot method for producing 2-hydroxy-5-nitropyridine has been developed that involves continuous nitration and diazotization reactions, which significantly cuts down on the wastewater produced during large-scale manufacturing. google.com

The following table compares a conventional synthesis method with a greener, microwave-assisted approach for nitropyridine analogues, illustrating the advantages of applying green chemistry principles.

| Feature | Conventional Method (Example) | Microwave-Assisted Organic Synthesis (MAOS) (Example) |

| Reaction Time | 12 to 24 hours | 2 to 10 minutes |

| Energy Source | External heating (oil bath, heating mantle) | Microwave irradiation |

| Solvent | Often requires hazardous organic solvents | Can be solvent-free or use safer solvents (e.g., water, ethanol) nih.govclockss.org |

| Yield | Often lower (e.g., 35-60%) youtube.com | Generally higher (e.g., 81-92%) nih.gov |

| Waste Generation | Higher due to harsh reagents and multi-step purifications | Lower due to one-pot potential and cleaner reactions google.com |

| Process Control | Less precise temperature control | Precise and uniform heating youtube.com |

Furthermore, the use of catalytic systems is a cornerstone of green chemistry. The development of efficient catalysts for the synthesis of pyridine derivatives, such as using cadmium oxide on a kaolin (B608303) support for producing methylpyridines, presents a promising avenue for greener production pathways. semanticscholar.org These catalytic methods can lead to higher selectivity and efficiency, reducing the formation of unwanted byproducts. semanticscholar.org Another environmentally benign method reported involves the reduction of 2-nitropyridine (B88261) with Fe/HCl in the presence of aromatic aldehydes to furnish Schiff bases, avoiding more hazardous reducing agents. nih.gov

These advanced methodologies demonstrate a clear trend towards making the synthesis of this compound and its analogues more sustainable. By embracing principles such as energy-efficient microwave heating, solvent-free reaction conditions, and one-pot procedures, the chemical industry can significantly reduce its environmental footprint while improving the efficiency and safety of these important synthetic processes.

Mechanistic Investigations of Reactions Involving 2 Hydroxy 6 Methyl 5 Nitropyridine and Its Derivatives

Nucleophilic Aromatic Substitution (SₙAr) Mechanisms

Nucleophilic aromatic substitution (SₙAr) is a primary reaction pathway for pyridines activated by electron-withdrawing groups. wikipedia.org The mechanism is a two-step process, known as the addition-elimination mechanism. byjus.com It commences with the attack of a nucleophile on the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub For derivatives of 2-Hydroxy-6-methyl-5-nitropyridine, the nitro group at the 5-position is crucial for activating the ring towards such nucleophilic attacks. wikipedia.org

Influence of Electronic and Steric Factors on SₙAr Pathways

The rate and regioselectivity of SₙAr reactions are heavily dependent on the electronic properties and steric environment of the pyridine (B92270) ring.

Electronic Factors:

Electron-Withdrawing Groups (EWGs): The nitro group at the 5-position is a powerful activating group. byjus.com It stabilizes the anionic Meisenheimer intermediate through resonance, particularly when the nucleophilic attack occurs at positions ortho or para to it. byjus.comlibretexts.org In the case of a substitution at the 2-position, the para-nitro group effectively delocalizes the negative charge, lowering the activation energy of the first step. chemrxiv.org

Electron-Donating Groups (EDGs): The methyl group at the 6-position and the hydroxyl group at the 2-position are generally considered electron-donating. These groups can decrease the electrophilicity of the ring and thus may reduce the rate of nucleophilic attack compared to an unsubstituted nitropyridine.

Steric Factors:

The methyl group at the 6-position, being adjacent to the potential site of attack at the 2-position or another potential site at the 4-position, can introduce steric hindrance. This can impede the approach of a bulky nucleophile, thereby slowing down the reaction rate. researchgate.netacs.org Studies on related systems have demonstrated that steric hindrance can significantly retard the rate of both the formation of the intermediate and subsequent steps like proton transfer. researchgate.netrsc.org

The interplay of these factors is summarized in the table below.

| Substituent | Position | Electronic Effect | Influence on SₙAr Rate | Steric Effect |

| Nitro (NO₂) | 5 | Strongly Electron-Withdrawing | Activating | Minimal |

| Methyl (CH₃) | 6 | Weakly Electron-Donating | Deactivating | Hindering |

| Hydroxyl (OH) | 2 | Electron-Donating (by resonance) | Deactivating | Minimal |

Solvent Effects on Reaction Kinetics and Intermediates

The choice of solvent significantly impacts the kinetics and mechanism of SₙAr reactions by influencing the stability of reactants, intermediates, and transition states. nih.gov

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN) are known to accelerate SₙAr reactions. rsc.orgnih.gov These solvents can effectively solvate cations but are less effective at solvating the anionic nucleophile, leaving it more reactive. In reactions involving anilines in DMSO, both uncatalyzed and base-catalyzed pathways have been observed. rsc.org

Polar Protic Solvents: Protic solvents, such as methanol (B129727) (MeOH), can form strong hydrogen bonds with nucleophiles like amines. nih.gov This stabilization of the nucleophile can decrease its reactivity and thus slow down the rate of reaction. Kinetic studies in methanol-DMSO mixtures have shown that the reaction rate decreases as the hydrogen-bond-donating ability of the medium increases. nih.gov

The effect of different solvent properties on reaction rates is detailed in the following table, based on studies of similar SₙAr reactions. nih.govresearchgate.netnih.gov

| Solvent Property | Effect on SₙAr Rate | Rationale |

| Polarity (π*) | Increases | Stabilizes the charged Meisenheimer intermediate. |

| Hydrogen Bond Acidity (α) | Decreases | Stabilizes the nucleophile (e.g., aniline) via hydrogen bonding, reducing its reactivity. nih.gov |

| Hydrogen Bond Basicity (β) | Increases | Can deprotonate the intermediate in base-catalyzed pathways. |

Intramolecular Rearrangement Mechanisms

Derivatives of nitropyridines can undergo fascinating intramolecular rearrangements, leading to products that are structural isomers of the expected substitution products.

Sigmatropic Shifts in Nitro Group Migration

A notable rearrangement is the migration of the nitro group. While not extensively documented for this compound itself, studies on related halonitropyridines have shown that the nitro group can migrate from one position to another on the pyridine ring during reactions with amines. clockss.org For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines yielded an unexpected product where the nitro group had migrated. clockss.org

This type of rearrangement can be explained by a sigmatropic shift, a pericyclic reaction where a σ-bond moves across a π-system. stereoelectronics.org The migration of a nitro group can occur via a byjus.comnih.gov or byjus.comacs.org sigmatropic shift. rsc.org For example, a byjus.comacs.org sigmatropic shift involves the migration of the nitro group across a five-atom system. nih.govrsc.org Such rearrangements are governed by orbital symmetry rules and often require specific conformations to be thermally or photochemically allowed. stereoelectronics.orgimperial.ac.uk The migration in nitropyridine systems has been observed to be dependent on factors like the solvent, with polar aprotic solvents facilitating the rearrangement. clockss.org

Catalytic Effects in Synthetic Transformations

The rates of reactions involving this compound can be significantly enhanced through the use of acid or base catalysts.

Role of Acid and Base Catalysis

Acid Catalysis: Acid catalysis can play a role by protonating the hydroxyl group at the 2-position. This converts the -OH group into a much better leaving group (-OH₂⁺), which can facilitate its displacement by a nucleophile. However, acid can also protonate the pyridine nitrogen, which would decrease the ring's susceptibility to nucleophilic attack by increasing its electron deficiency. The dominant effect would depend on the specific reaction conditions and the pKa values of the involved functional groups.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 6 Methyl 5 Nitropyridine

Vibrational Spectroscopy Analysis for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and vibrational modes of 2-hydroxy-6-methyl-5-nitropyridine.

FT-IR spectroscopy reveals characteristic absorption bands corresponding to the various functional groups within the this compound molecule. The solid-phase FT-IR spectrum has been recorded in the 4000–400 cm⁻¹ region. nih.gov

Key vibrational frequencies observed in the FT-IR spectrum are associated with the hydroxyl (-OH), methyl (-CH₃), nitro (-NO₂), and pyridine (B92270) ring moieties. The O-H stretching vibration is typically observed as a broad band in the region of 3600-3400 cm⁻¹. msu.edu The C-H stretching vibrations of the methyl group and the pyridine ring are expected in the 3100-3000 cm⁻¹ range. elixirpublishers.com

The nitro group gives rise to characteristic asymmetric and symmetric stretching vibrations. For similar nitro-substituted pyridines, these bands appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C=O stretching vibration, indicative of the pyridone tautomer, is expected in the range of 1665–1740 cm⁻¹. msu.edu Vibrations associated with the pyridine ring, such as C=C and C-N stretching, typically appear in the 1625–1430 cm⁻¹ region. elixirpublishers.com

A detailed assignment of the observed FT-IR bands for a related compound, 2-hydroxy-5-methyl-3-nitropyridine (B188116), provides a reference for the expected vibrational modes of this compound. niscpr.res.in

Table 1: Selected FT-IR Vibrational Frequencies for a Related Nitropyridine Derivative

| Vibrational Mode | Frequency (cm⁻¹) (2-hydroxy-5-methyl-3-nitropyridine) |

|---|---|

| C-H Stretching | 3068 |

| C-CH₃ Stretching | 1296 |

| C-C Stretching | 1595, 1561, 1480, 1350, 992, 720 |

| OH In-plane Bending | 1159 |

| C-OH Stretching | Not explicitly assigned in FT-IR, but 1172 in Raman |

| C-H In-plane Bending | 1077 |

| C-H Out-of-plane Bending | 829 |

| C-OH In-plane Bending | 669 |

| C-CH₃ Out-of-plane Bending | 433 |

Data sourced from a study on 2-hydroxy-5-methyl-3-nitropyridine for comparative purposes. elixirpublishers.comniscpr.res.in

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be anticipated to show strong signals for the C-C and C=C bonds of the pyridine ring.

For the related compound, 2-hydroxy-5-methyl-3-nitropyridine, FT-Raman spectra have been recorded in the 4000-50 cm⁻¹ range. niscpr.res.in Key assignments from this study offer insight into the expected Raman shifts for this compound.

Table 2: Selected FT-Raman Vibrational Frequencies for a Related Nitropyridine Derivative

| Vibrational Mode | Frequency (cm⁻¹) (2-hydroxy-5-methyl-3-nitropyridine) |

|---|---|

| C-H Stretching | 3064, 3024 |

| C-CH₃ Stretching | 1295 |

| C-C Stretching | 1596, 1349, 989 |

| C-OH Stretching | 1172 |

| OH In-plane Bending | 1148 |

| C-H In-plane Bending | 1132 |

| C-H Out-of-plane Bending | 807 |

| C-OH In-plane Bending | 667 |

| C-CH₃ Out-of-plane Bending | 440 |

| OH Out-of-plane Bending | 216 |

Data sourced from a study on 2-hydroxy-5-methyl-3-nitropyridine for comparative purposes. elixirpublishers.comniscpr.res.in

The analysis of both FT-IR and FT-Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes and provides a detailed picture of the molecular structure and bonding. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of Molecular Architecture

NMR spectroscopy is a powerful tool for determining the precise connectivity and structural details of this compound in solution.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts of the protons are influenced by the electron density of their surroundings, which can help in determining the positions of substituents on the pyridine ring and investigating the potential for tautomerism. encyclopedia.pub

The molecule this compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (6-methyl-5-nitro-1H-pyridin-2-one). The position of the tautomeric equilibrium can be influenced by the solvent and temperature. encyclopedia.pubelsevierpure.com

In the ¹H NMR spectrum, one would expect to see distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts of the ring protons are particularly sensitive to the position of the nitro group and the tautomeric form. The electron-withdrawing nitro group is expected to deshield adjacent protons, causing them to resonate at a lower field (higher ppm).

For a related compound, 2-hydroxy-5-nitropyridine (B147068), ¹H NMR studies in DMSO-d₆ indicated that the keto tautomer is the predominant form in solution. elsevierpure.comelsevierpure.com The observation of an N-H proton signal, typically around 9 ppm, would be indicative of the keto form. elixirpublishers.com

Table 3: Expected ¹H NMR Chemical Shift Ranges

| Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methyl Protons (-CH₃) | ~2.5 |

| Aromatic Protons (C-H) | 7.0 - 9.0 |

| Hydroxyl/Amide Proton (-OH/-NH) | Variable, can be broad |

These are general expected ranges and can vary based on solvent and other experimental conditions.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms and functional groups.

The carbon atom attached to the oxygen (C-2) would be expected to have a significantly different chemical shift depending on whether the molecule exists in the enol or keto form. In the keto form, this carbon would be a carbonyl carbon (C=O) and would resonate at a much lower field (typically 160-180 ppm) compared to the enol form where it is a carbon-bearing a hydroxyl group (C-OH). bhu.ac.inspectrabase.com The carbon atoms attached to the nitro group (C-5) and the methyl group (C-6) will also have characteristic chemical shifts.

For 2-hydroxy-5-nitropyridine, the ¹³C NMR data in DMSO-d₆ supported the predominance of the keto tautomer. elsevierpure.comelsevierpure.com

Table 4: Representative ¹³C NMR Chemical Shift Ranges for Pyridine Derivatives

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methyl Carbon (-CH₃) | 15 - 25 |

| Aromatic/Olefinic Carbons (C-C, C=C) | 110 - 150 |

| Carbon attached to Nitro Group (C-NO₂) | ~140-150 |

| Carbonyl Carbon (C=O) | 160 - 180 |

| Carbon attached to Oxygen (C-O, enol form) | ~150-160 |

These are general expected ranges and can vary based on solvent and other experimental conditions. bhu.ac.inorganicchemistrydata.orgspectrabase.com

Advanced, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed for unambiguous structural confirmation.

HSQC correlates the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of proton and carbon signals for each C-H bond.

HMBC reveals correlations between protons and carbon atoms that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons (carbons with no attached protons), such as the carbon atoms at positions 2, 5, and 6 in the pyridine ring. For instance, an HMBC correlation between the methyl protons and the carbon atoms at positions 5 and 6 would confirm their proximity.

These advanced techniques are invaluable for distinguishing between positional isomers and for providing conclusive evidence for the predominant tautomeric form in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

Solvent Effects on Electronic Absorption Spectra

Specific data on the influence of different solvents on the electronic absorption spectra of this compound could not be retrieved. This type of investigation, known as a solvatochromism study, is crucial for understanding how the polarity of the solvent environment interacts with the ground and excited electronic states of the molecule. By recording the UV-Vis spectra in a series of solvents with varying polarities, it would be possible to observe shifts in the absorption maxima (λmax). These shifts (either hypsochromic/blue shifts or bathochromic/red shifts) would provide valuable information about the change in the dipole moment of the molecule upon electronic excitation and the nature of solute-solvent interactions. However, no such experimental data or corresponding data tables for this compound are available in the surveyed literature.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

A crystallographic information file (CIF) or a detailed structural report from a single-crystal X-ray diffraction study of this compound is not present in open-access crystallographic databases or published research. X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such a study would provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry. It would also reveal the crystal system, space group, and unit cell dimensions of the solid-state form.

Analysis of Supramolecular Interactions and Crystal Packing

Without the foundational data from X-ray diffraction crystallography, an analysis of the supramolecular interactions and crystal packing of this compound cannot be performed. This analysis would typically involve examining the intermolecular forces, such as hydrogen bonds (e.g., O-H···O, N-H···O), π-π stacking interactions between the pyridine rings, and other weaker van der Waals forces, that govern how the molecules arrange themselves in the crystal lattice. Understanding these interactions is fundamental to predicting and controlling the physical properties of the solid material, including its melting point, solubility, and stability. While studies on similar pyridine derivatives suggest the likely presence of such interactions, specific details for this compound remain uninvestigated in the available scientific literature.

Computational Chemistry and Quantum Mechanical Studies of 2 Hydroxy 6 Methyl 5 Nitropyridine

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure and vibrational spectra of pyridine (B92270) derivatives due to its balance of accuracy and computational efficiency. niscpr.res.innih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these calculations, often in conjunction with various basis sets to achieve reliable results. niscpr.res.inresearchgate.netnih.gov

Theoretical calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov For pyridine derivatives, both DFT and Hartree-Fock (HF) methods have been used to compute optimized geometrical parameters like bond lengths and bond angles. researchgate.netresearchgate.net Studies on the closely related molecule 2-hydroxy-5-methyl-3-nitropyridine (B188116) have shown that both DFT and HF methods predict consistent geometric data. researchgate.net

Once the geometry is optimized, harmonic vibrational frequencies can be calculated. These theoretical frequencies are often scaled to correct for systematic errors and then compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netepa.gov For 2-hydroxy-5-methyl-3-nitropyridine, it was found that the DFT/B3LYP method with the 6-311G(3d,2p) basis set yielded vibrational frequencies that were in much better agreement with experimental data compared to those calculated using the Hartree-Fock method. researchgate.net This agreement allows for a detailed and accurate assignment of the observed vibrational modes. niscpr.res.in

Calculated Geometrical Parameters for a Related Pyridine Derivative (2-bromo-3-hydroxy-6-methylpyridine) using DFT B3LYP/6-311G(d,p)

| Parameter | Bond | Calculated Bond Length (Å) |

|---|---|---|

| C-C | C-C (ring) | 1.390 |

| C-CH3 | 1.504 | |

| C-O | 1.350 | |

| C-Br | 1.948 | |

| C-N | 1.303 - 1.343 | |

| C-H | 1.083 - 1.093 | |

| O-H | 0.963 |

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-acceptor character. chemmethod.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netchemmethod.com A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are widely used to determine these orbital energies and the corresponding energy gap, providing insights into potential charge transfer interactions within the molecule. researchgate.netnih.gov

Frontier Molecular Orbital Energies for Pyridine Derivatives

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-bromo-3-hydroxy-6-methylpyridine | DFT/B3LYP/6-311G(d,p) | - | - | -5.39512 |

| (E)-2-(3-pentyl-2,6-diphenylpiperidin-4-ylidene)-N-phenylhydrazine carbothioamide | DFT/B3LYP/6-311++G(d,p) | -5.42 | -1.55 | 3.87 |

| 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime | DFT/B3LYP/6-311++G(d,p) | -6.269502 | -2.509433 | 3.760069 |

Ab Initio Methods (e.g., Hartree-Fock) for Molecular Modeling

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. niscpr.res.in The HF method was historically a foundational approach for the computational study of molecular structures and properties. researchgate.net

In the context of 2-Hydroxy-6-methyl-5-nitropyridine and its analogs, HF calculations have been performed to optimize molecular geometry and compute vibrational frequencies. niscpr.res.inresearchgate.net When compared to DFT methods, HF has been found to provide consistent and reliable data for geometric parameters. researchgate.net However, for the calculation of vibrational spectra, DFT functionals like B3LYP have demonstrated superior performance, yielding results that align more closely with experimental findings. researchgate.net Therefore, while HF remains a valuable theoretical tool, it is often used in conjunction with or as a benchmark for more advanced methods like DFT in modern computational studies.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals within a molecule. researchgate.netnih.gov This analysis provides a quantitative picture of bonding and stability. researchgate.netmpg.de

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. researchgate.net The MEP map uses a color scale to indicate different potential regions:

Red and Yellow: Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with the lone pairs of electronegative atoms like oxygen and nitrogen. acadpubl.eu

Blue: Regions of positive potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms. acadpubl.eu

Green: Regions of neutral or near-zero potential.

By analyzing the MEP surface of this compound, one can predict how it will interact with other chemical species. researchgate.net The map highlights the areas most likely to participate in hydrogen bonding and other non-covalent interactions, providing crucial insights into the molecule's reactivity and intermolecular behavior. acadpubl.eu

Isomerism and Tautomerism Studies through Computational Approaches

2-Hydroxypyridine (B17775) derivatives, including this compound, can exist in different tautomeric forms, most commonly the enol (hydroxy) form and the keto (pyridone) form. Computational methods are exceptionally useful for studying this tautomerism by calculating the relative energies and stabilities of the different isomers. elsevierpure.com

For the related compound 2-Hydroxy-5-nitropyridine (B147068), DFT calculations (using B3LYP, ωB97XD, and mPW1PW91 functionals) have shown that the keto tautomer, 5-nitro-2-pyridone, is more stable than the enol form by approximately 0.857–1.345 kcal/mol in the gas phase. elsevierpure.com Such studies typically involve optimizing the geometry of each tautomer and then comparing their Gibbs free energies or total electronic energies. The tautomer with the lower energy is predicted to be the more stable and therefore the predominant species. nih.gov These computational approaches provide a powerful means to understand the equilibrium between different isomeric forms, which is essential for predicting the compound's chemical behavior and properties.

Applications and Functionalization of 2 Hydroxy 6 Methyl 5 Nitropyridine in Medicinal Chemistry

2-Hydroxy-6-methyl-5-nitropyridine as a Key Intermediate in Bioactive Molecule Synthesis

This compound is a versatile chemical building block. Its inherent reactivity allows for its transformation into other key intermediates, such as 3-Amino-2-methylpyridine and 6-Chloro-2-methyl-3-nitropyridine, which further expand its utility in the synthesis of pharmacologically relevant molecules. chemicalbook.com The strategic placement of the nitro group, in particular, makes the pyridine (B92270) ring amenable to various chemical modifications, rendering it a valuable precursor for diverse bioactive compounds.

The nitropyridine core is fundamental to the synthesis of numerous advanced heterocyclic systems. While direct synthesis from this compound is not always explicitly documented, its derivatives are instrumental in forming these complex structures.

Indolizines: Indolizine (B1195054) and its derivatives are an important class of nitrogen-containing heterocyclic compounds that are scaffolds in many natural products and synthetic molecules with significant biological activities. researchgate.netrsc.org The synthesis of the indolizine ring system can be achieved through various methods, including classical approaches like the Scholtz and Chichibabin reactions, as well as modern transition metal-catalyzed cyclizations. rsc.orgjbclinpharm.org These strategies often rely on the reactivity of pyridine or pyrrole (B145914) precursors to construct the fused bicyclic system. rsc.orgnih.gov

Hydrazones: A notable application of this scaffold is in the synthesis of hydrazones. The ethyl ester of 2-methyl-5-nitro-6-phenylnicotinic acid, a derivative, can be converted to its corresponding hydrazide. nih.gov This hydrazide serves as a key intermediate that subsequently undergoes condensation with various substituted aldehydes to yield a series of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones. nih.gov These hydrazones are of interest due to the wide range of biological activities associated with this class of compounds, including antimicrobial and anti-inflammatory properties. nih.gov

Naphthyridines: Naphthyridines, also known as pyridopyridines, are diazanaphthalene compounds that exist as six different isomers. mdpi.com They are considered privileged structures in medicinal chemistry and are present in numerous drugs. mdpi.commdpi.com Synthetic strategies for naphthyridine cores, such as the Skraup or Conrad-Limpach reactions, often utilize substituted aminopyridines as starting materials. nih.gov For instance, 2-hydroxy-6-methyl-1,5-naphthyridine has been prepared from a 6-methoxy-3-aminopyridine derivative, highlighting the utility of substituted pyridines in constructing these bicyclic systems. nih.gov

The chemical functionalities of this compound allow for extensive derivatization to produce compounds with a wide array of pharmacological activities. The nitro group can be reduced to an amine, the hydroxyl group can be converted to a leaving group like chlorine, and the pyridine ring itself can be incorporated into larger molecular frameworks. These transformations are pivotal in developing new therapeutic agents. For example, the conversion to hydrazides and subsequently to hydrazones is a key derivatization strategy that introduces new pharmacophore groups, leading to compounds with potential antimicrobial activity. nih.gov

Exploration of Biological Activities of Derived Compounds

Derivatives synthesized from the this compound scaffold have been investigated for a range of biological activities, demonstrating the framework's potential in drug discovery.

The search for new antimicrobial agents is a critical area of research, and pyridine derivatives are known to exhibit such properties. mdpi.com

Hydrazone derivatives synthesized from 2-methyl-5-nitro-6-phenylnicotinohydrazide have been screened for their antibacterial and antifungal properties. nih.gov While the parent hydrazide showed some activity against Bacillus cereus and Pectobacterium carotovorum, the activity of the hydrazone derivatives varied based on the substituent introduced via the aldehyde. nih.gov For instance, one hydrazone derivative demonstrated the most effective profile, showing growth inhibition against Staphylococcus aureus, B. cereus, P. carotovorum, and Chromobacterium subtsugae. nih.gov The mechanism for related compounds often involves the inhibition of essential bacterial processes. mdpi.com For example, some naphthyridine derivatives function by inhibiting bacterial DNA gyrase, a type II topoisomerase crucial for DNA replication. mdpi.com

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives This table is based on qualitative findings from the research literature. Specific MIC values were not provided in the source.

| Compound/Derivative | Target Organism | Activity Level |

|---|---|---|

| Hydrazide Intermediate | Bacillus cereus | Active |

| Hydrazide Intermediate | Pectobacterium carotovorum | Active |

| Hydrazone Derivative 5 | Staphylococcus aureus 209P | Active |

| Hydrazone Derivative 5 | Bacillus cereus | Active |

| Hydrazone Derivative 5 | Pectobacterium carotovorum | Active |

| Hydrazone Derivative 6 | Bacillus cereus | Active |

| Hydrazone Derivative 7 | Staphylococcus aureus | Active |

| Hydrazone Derivative 7 | Bacillus cereus | Active |

| Hydrazone Derivative 7 | Pectobacterium carotovorum | Active |

| Hydrazone Derivative 7 | Chromobacterium subtsugae | Active |

Data sourced from Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. nih.gov

Nitropyridine derivatives have shown significant promise as anticancer agents. nih.gov Research into compounds structurally similar to those derived from this compound reveals potential for cancer therapy.

For example, a series of nitropyridine-linked 4-arylidenethiazolidin-4-ones were synthesized starting from 2-amino-5-nitropyridine (B18323), a close structural analog. nih.gov These compounds were evaluated for their anticancer activity and showed high selectivity against specific cancer cell lines. One derivative with a methoxy (B1213986) substituent was particularly active against the MCF-7 breast cancer cell line, with an IC₅₀ value of 6.41 μM. Another derivative incorporating a piperidine (B6355638) moiety was active against the HepG2 liver cancer cell line, with an IC₅₀ of 7.63 μM. nih.gov The mechanism for such compounds can involve the inhibition of critical cellular enzymes like cytosolic thioredoxin reductase 1. nih.gov

Table 2: Anticancer Activity of Selected 2-Amino-5-nitropyridine Derivatives

| Derivative | Substituent (R) | Target Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| 35a | OMe | MCF-7 (Breast) | 6.41 |

| 35d | Piperidine | HepG2 (Liver) | 7.63 |

Data sourced from Nitropyridines in the Synthesis of Bioactive Molecules. nih.gov

Derivatives of nitropyridines have been identified as potent inhibitors of several key enzymes implicated in human diseases.

Janus Kinase 2 (JAK2) Inhibition: The JAK family of enzymes plays a crucial role in cell signaling pathways, and mutations such as JAK2V617F are linked to myeloproliferative neoplasms. nih.govnih.gov Consequently, developing selective JAK2 inhibitors is a major therapeutic goal. nih.gov A series of potent JAK2 inhibitors were synthesized from 2-chloro-5-methyl-3-nitropyridine, an isomer of a derivative of the title compound. nih.gov These inhibitors demonstrated significant activity, with the most potent compounds having IC₅₀ values in the range of 8.5–12.2 µM. nih.gov

Glycogen Synthase Kinase-3 (GSK3) Inhibition: GSK-3 is implicated in a variety of diseases, including Alzheimer's disease, cancer, and diabetes. nih.gov A nitropyridine derivative, CHIR 98014, was identified as a highly effective and selective ATP-competitive inhibitor of GSK-3, with an IC₅₀ of less than 10 nM. nih.gov This compound potently reduces the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease. nih.gov

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. nih.gov Inhibition of this enzyme is a strategy to combat such infections. nih.govniscpr.res.in Nitropyridine-containing compounds have been synthesized and identified as potential urease inhibitors, demonstrating the utility of this chemical scaffold in developing new anti-ureolytic agents. researchgate.netresearchgate.net

Table 3: Enzyme Inhibition by Nitropyridine Derivatives

| Target Enzyme | Precursor/Related Compound | Finding |

|---|---|---|

| Janus Kinase 2 (JAK2) | 2-Chloro-5-methyl-3-nitropyridine | Resulting inhibitors had IC₅₀ values of 8.5–12.2 µM. nih.gov |

| Glycogen Synthase Kinase-3 (GSK3) | Nitropyridine (CHIR 98014) | Potent inhibitor with an IC₅₀ ≤ 10 nM. nih.gov |

| Urease | Nitropyridine-containing compounds | Identified as potential urease inhibitors. researchgate.netresearchgate.net |

Anti-inflammatory, Antiviral, and Other Pharmacological Effects

While direct studies on the pharmacological effects of this compound are not extensively documented in publicly available literature, the broader class of nitropyridine and hydroxypyridine derivatives has demonstrated a range of biological activities, suggesting potential therapeutic applications for this specific compound.

Anti-inflammatory Activity:

The pyridine nucleus is a key component in several anti-inflammatory agents. researchgate.net Research has shown that various pyridine derivatives exhibit anti-inflammatory properties through different mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.comnih.govnih.gov For instance, certain pyridopyrimidinones have shown superior COX-2 inhibition compared to the commercial drug celecoxib. nih.gov Similarly, other heterocyclic compounds incorporating the pyridine moiety have been designed and synthesized as potent COX-2 inhibitors. mdpi.comnih.gov The development of novel anti-inflammatory drugs often focuses on creating agents with improved selectivity and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Studies on related compounds suggest that the structural features of this compound could contribute to anti-inflammatory effects. For example, some nitropyridine derivatives have been investigated as potential anti-inflammatory agents. nih.gov The anti-inflammatory activity of various heterocyclic compounds is an active area of research, with studies exploring their effects on inflammatory mediators. nih.govbiointerfaceresearch.com

Antiviral Activity:

Pyridine derivatives are also recognized for their antiviral potential. nih.govmdpi.com The pyridine nucleus is a privileged structure in the design of antiviral drugs. nih.govnih.gov Structure-activity relationship (SAR) studies on novel pyrazolopyridine derivatives have identified potent inhibitors of enterovirus replication. nih.gov These studies highlight how modifications at different positions on the pyridine-containing scaffold can significantly impact antiviral activity. nih.gov

Furthermore, the antiviral activities of various natural products and their derivatives, including those with pyridine-like structures, are a subject of ongoing research. nih.gov While specific antiviral data for this compound is scarce, the general antiviral promise of substituted pyridines warrants its investigation against a range of viruses. frontiersin.orgnih.gov

Other Pharmacological Effects:

The diverse biological activities of nitropyridines extend beyond anti-inflammatory and antiviral effects. nih.govnih.govmdpi.comresearchgate.net They have been explored for their potential in treating a variety of diseases. For example, some nitropyridine-containing molecules have been synthesized and evaluated for their herbicidal and urease inhibitory activities. nih.gov Additionally, certain substituted pyridine compounds have been investigated for their utility in treating TNF-α, IL-1β, IL-6, and/or IL-8 mediated diseases, as well as pain, cancer, and diabetes. google.com The functional groups present in this compound, particularly the nitro and hydroxyl groups, offer sites for further chemical modification, potentially leading to compounds with a wide array of pharmacological activities.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The biological activity of pyridine derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring. nih.govnih.govnih.gov

Key Substituent Effects:

N1 Position: In studies of pyrazolopyridine derivatives as antiviral agents, the substituent at the N1 position was found to be critical for activity. For example, an isopropyl group at this position led to high selectivity indices for the inhibition of viral replication. nih.gov

C4 and C6 Positions: The C4 and C6 positions on the pyridine ring offer significant potential for modification to enhance bioactivity. In the aforementioned antiviral pyrazolopyridines, various N-aryl groups at the C4 position resulted in improved antiviral activities. nih.gov Similarly, the introduction of different functionalities at various positions of pyridothiazole substituted pyrimidines attenuated their potency and pharmacokinetic properties as HCV replication inhibitors. nih.gov

The following table summarizes general SAR principles observed in related heterocyclic compounds that could be applicable to the optimization of this compound derivatives.

| Position of Modification | Type of Substituent/Modification | Potential Impact on Bioactivity | Reference |

| Pyridine Ring Nitrogen | Alkylation, Arylation | Can influence binding affinity and selectivity. | nih.gov |

| C2-Hydroxy Group | Etherification, Esterification | May alter solubility, metabolic stability, and target interaction. | |

| C6-Methyl Group | Halogenation, Extension of alkyl chain | Can affect steric interactions and lipophilicity. | |

| C5-Nitro Group | Reduction to an amino group, Replacement with other electron-withdrawing or -donating groups | Drastically changes the electronic properties and potential for hydrogen bonding, which can significantly alter biological activity. | google.com |

Systematic modification of this compound at these positions and subsequent biological evaluation would be necessary to establish a clear SAR for this specific scaffold.

Molecular Docking and Computational Drug Target Interaction Analysis

Molecular docking and other computational methods are powerful tools in modern drug discovery, enabling the prediction of binding modes and affinities of small molecules to biological targets. mdpi.comnih.govmdpi.complos.org While specific molecular docking studies for this compound are not reported in the available literature, the application of these techniques to similar heterocyclic systems provides a framework for how such analyses could be conducted.

Predicting Potential Targets and Binding Modes:

Computational approaches can be used to screen libraries of compounds against known protein targets to identify potential hits. plos.org For this compound, a virtual screening campaign could be initiated against a panel of enzymes and receptors implicated in inflammation and viral infections, such as COX-1, COX-2, various kinases, and viral proteases or polymerases.

Molecular docking studies on related pyridine derivatives have successfully predicted their binding interactions. For example, docking studies of novel pyridopyrimidinone derivatives into the active site of the COX-2 enzyme showed binding motifs similar to known inhibitors. nih.gov Similarly, docking analyses have been employed to elucidate the molecular mechanisms of anti-inflammatory pyxinol derivatives targeting NF-κB. mdpi.com

In Silico Drug-Likeness and ADMET Prediction:

Computational tools are also used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. These predictions help in the early identification of candidates with favorable pharmacokinetic profiles. nih.gov For this compound, in silico analysis could predict properties such as oral bioavailability, membrane permeability, and potential metabolic liabilities, guiding the design of analogs with improved drug-like characteristics.

The following table illustrates the types of computational analyses that could be applied to this compound and its derivatives.

| Computational Method | Purpose | Potential Application to this compound |

| Molecular Docking | Predict binding affinity and orientation of a ligand in the active site of a protein. | Identify potential biological targets (e.g., COX-2, viral enzymes) and guide the design of more potent inhibitors. mdpi.comnih.govmdpi.com |

| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for biological activity. | Develop a model based on known active pyridine derivatives to design novel compounds with improved activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate the chemical structure of compounds with their biological activity. | Build a predictive model to estimate the activity of newly designed analogs of this compound. |

| ADMET Prediction | Estimate pharmacokinetic and toxicity properties. | Assess the drug-likeness of this compound and its derivatives to prioritize compounds for synthesis and experimental testing. nih.gov |

Through a combination of these computational approaches, the therapeutic potential of this compound can be systematically explored, accelerating the process of drug discovery and development.

Environmental Fate and Degradation Pathways of 2 Hydroxy 6 Methyl 5 Nitropyridine

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation involves the degradation of a chemical substance through non-biological pathways. The environmental fate of pyridine (B92270) and its derivatives is influenced by several abiotic processes, including photochemical transformations, complexation, and surface attenuation tandfonline.com. For 2-Hydroxy-6-methyl-5-nitropyridine, its chemical structure—featuring a hydroxyl group, a methyl group, and a nitro group on a pyridine ring—will dictate its susceptibility to these processes.

Photochemical degradation, or photolysis, is a process where light energy drives chemical breakdown. While specific photolysis studies on this compound are not extensively documented, information on similar compounds suggests a potential for light-induced transformation. For instance, it is recommended to avoid exposing the related compound 2-hydroxy-3-nitro-6-methylpyridine to light, indicating its sensitivity to photodegradation xinchem.com.

The mechanisms of such degradation can be inferred from studies on the parent compound, pyridine. Research on pyridine degradation in water using dielectric barrier discharge (DBD), which generates highly reactive species like hydroxyl radicals (•OH) and ozone that are also involved in atmospheric photochemistry, provides insight into potential transformation pathways nih.gov. In this study, the degradation of the pyridine ring led to the formation of several intermediate products before eventual mineralization nih.gov. The primary attack by hydroxyl radicals can lead to ring-opening and the formation of smaller organic acids nih.gov.

Table 1: Potential Intermediates in the Oxidative Degradation of the Pyridine Ring This table is based on intermediates identified during the degradation of pyridine by DBD and represents plausible, but not directly confirmed, products for related derivatives.

| Intermediate Compound | Chemical Formula | Role in Pathway |

| 3-Hydroxypyridine | C₅H₅NO | Initial hydroxylation product |

| 2,3-Dihydroxypyridine | C₅H₅NO₂ | Further hydroxylation product |

| Fumaric Acid | C₄H₄O₄ | Ring fission product |

| Oxalic Acid | C₂H₂O₄ | Further oxidation product |

| Nitrate (NO₃⁻) | NO₃⁻ | Final nitrogen-containing product |

Biotic Degradation Mechanisms of Pyridine Derivatives

Biotic degradation, driven by microorganisms, is a critical pathway for the removal of many organic pollutants from the environment. Pyridine and its derivatives are known to be susceptible to biodegradation, with the specific substituents on the pyridine ring significantly influencing the rate and pathway of degradation tandfonline.comnih.gov.

Numerous bacterial species isolated from soil and aquatic environments can utilize pyridine compounds as a source of carbon and nitrogen tandfonline.comnih.gov. Hydroxypyridines, in particular, are readily degraded through pathways that typically involve further hydroxylation steps tandfonline.com. The oxygen incorporated in these initial hydroxylation steps often originates from water, which is an unusual enzymatic mechanism tandfonline.comnih.gov.

Different microorganisms employ distinct metabolic pathways to break down the pyridine ring:

Arthrobacter sp. : Studies on Arthrobacter sp. strain 68b have revealed a complete catabolic pathway for pyridine that proceeds through an enzymatic cleavage of the C-2–C-3 bond as the first step, without a preliminary hydroxylation nih.govasm.org. This pathway involves a two-component flavin-dependent monooxygenase (PyrA) and ultimately leads to the formation of succinic acid, which can enter central metabolism asm.org.

Nocardia and Bacillus sp. : Other bacteria utilize different routes. A Nocardia species was found to metabolize pyridine via glutarate semialdehyde, whereas a Bacillus species produced succinate (B1194679) semialdehyde as an intermediate nih.gov.

Fungal Biotransformation : The biotransformation of the structurally similar compound 2-amino-4-methyl-3-nitropyridine (B139313) by the fungus Cunninghamella elegans resulted in hydroxylated products, including 2-amino-5-hydroxy-4-methyl-3-nitropyridine researchgate.net. This suggests that fungal systems can hydroxylate the pyridine ring of such compounds. The same study showed that Streptomyces antibioticus transformed the compound into its lactam tautomer, 2-amino-4-methyl-3-nitro-6(1H)-pyridinone, indicating another potential biotic pathway researchgate.net.

The presence of methyl and nitro groups on the this compound ring will influence which specific enzymatic systems are engaged for its breakdown.

Table 2: Examples of Microbial Degradation of Pyridine and its Derivatives

| Microorganism | Key Enzyme/System | Major Intermediate(s) or End Product |

| Arthrobacter sp. strain 68b | Pyridine monooxygenase (PyrA) | Succinic acid |

| Nocardia sp. Z1 | Not specified | Glutarate semialdehyde |

| Bacillus sp. 4 | Succinate semialdehyde dehydrogenase | Succinate semialdehyde |

| Cunninghamella elegans | Not specified | 2-amino-5-hydroxy-4-methyl-3-nitropyridine |

| Streptomyces antibioticus | Not specified | 2-amino-4-methyl-3-nitro-6(1H)-pyridinone |

Environmental Persistence and Transport Mechanisms

The persistence of a chemical is a measure of how long it remains in a particular environmental compartment before being degraded or transported elsewhere. This is influenced by its susceptibility to the abiotic and biotic degradation processes mentioned above, as well as its physical properties like water solubility and soil adsorption.

The solubility of a related compound, 2-hydroxy-3-nitro-6-methylpyridine, is low in water, which would tend to limit its mobility in aqueous systems but could lead to partitioning into organic matter in soil and sediment xinchem.com. The transport of pyridine derivatives into microbial cells is a prerequisite for biotic degradation and can occur through various mechanisms, including diffusion through membrane porins and active, carrier-mediated transport systems nih.gov.

While specific persistence data for this compound is scarce, predictive models based on similar structures can provide estimates. For example, data for the structurally related compound 3-Bromo-2-chloro-6-methyl-5-nitropyridine from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard provides an insight into potential environmental behavior.

Table 3: Predicted Environmental Fate Properties for a Structurally Similar Nitropyridine Derivative Data for 3-Bromo-2-chloro-6-methyl-5-nitropyridine (DTXSID90652052) from the EPA CompTox Dashboard.

| Property | Predicted Value | Unit | Environmental Implication |

| Biodegradation Half-Life | 3.55 | days | Suggests relatively low persistence in environments with active microbial populations. epa.gov |

| Bioconcentration Factor | 70.8 | L/kg | Indicates a moderate potential to accumulate in aquatic organisms. epa.gov |

| Soil Adsorption Coeff. (Koc) | Not Available | - | This value would determine its mobility in soil; higher values indicate less mobility. |

Hazard Analysis and Risk Assessment Methodologies in Environmental Chemistry

Evaluating the potential environmental risk of chemicals like this compound involves a systematic process of hazard analysis and risk assessment. Regulatory bodies employ structured frameworks to characterize the potential dangers posed by chemical substances.

Methodologies include:

Tiered Assessment Frameworks : Programs like the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework and the U.S. EPA's High Production Volume (HPV) Challenge Program use a tiered approach to chemical assessment industrialchemicals.gov.auepa.gov. These start with high-throughput screening and progress to more detailed assessments for chemicals of potential concern, evaluating endpoints relevant to environmental and human health industrialchemicals.gov.auepa.gov.

Hazard Classification : Chemicals are classified based on their intrinsic hazards according to systems like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For example, the related compound 2-chloro-5-nitropyridine (B43025) is classified as harmful if swallowed, a skin and eye irritant, and a respiratory irritant jubilantingrevia.com. This information, typically found on a Safety Data Sheet (SDS), is a key input for risk assessment jubilantingrevia.comfishersci.com.

Risk Characterization : This step compares the predicted environmental concentration (PEC) of a substance with the predicted no-effect concentration (PNEC) for relevant environmental species (e.g., fish, daphnia, algae). A risk is identified if the PEC exceeds the PNEC. The assessment considers various toxicological endpoints, including potential for genotoxicity or DNA damage, which has been observed for some pyridine derivatives nih.gov. The Integrated Risk Information System (IRIS) by the U.S. EPA is an example of a program that develops human health risk assessments, though data for many specific pyridine derivatives may be limited epa.gov.

The environmental risk assessment for this compound would integrate data on its persistence, bioaccumulation potential, and ecotoxicity to determine if its presence in the environment is likely to cause adverse effects.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies and Catalytic Systems for Enhanced Efficiency

The pursuit of more efficient, economical, and environmentally benign methods for the synthesis of 2-Hydroxy-6-methyl-5-nitropyridine is a key area of ongoing research. Traditional synthetic routes often involve multi-step processes with harsh reaction conditions and the generation of significant waste.

Recent advancements have focused on one-pot synthesis methodologies, which offer a streamlined approach to producing 2-hydroxy-5-nitropyridine (B147068) and its derivatives. google.com One such method involves the nitration of 2-aminopyridine (B139424) followed by a diazotization reaction in a single vessel, which simplifies post-treatment procedures and reduces wastewater. google.com Another innovative approach describes a "3E" (ecologic, economical, and environmentally-friendly) process for synthesizing a related compound, 5-nitro-2-diethylamino-6-methyl pyridine (B92270), by avoiding the material- and energy-intensive chromatography column separation step.

Application of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize synthetic processes and ensure product quality, real-time monitoring of chemical reactions is crucial. Process Analytical Technology (PAT) is a framework that utilizes in-situ analytical techniques to monitor and control manufacturing processes. researchgate.netnih.govvtt.fipharmacy180.com The application of advanced spectroscopic probes within a PAT framework for the synthesis of this compound can provide invaluable insights into reaction kinetics, intermediate formation, and endpoint determination.

Techniques such as Fourier-transform infrared (FTIR), near-infrared (NIR), and Raman spectroscopy are powerful tools for real-time monitoring. youtube.com These vibrational spectroscopy methods can provide detailed information about the molecular structure and composition of the reaction mixture without the need for sample extraction. For instance, operando Raman spectroscopy has been successfully used to develop a kinetic model for the synthesis of 2-methyl-5-ethyl pyridine. rsc.org

Furthermore, multidimensional NMR spectroscopy is emerging as a powerful technique for elucidating complex reaction mechanisms in real-time. nih.gov The ability to monitor the formation and consumption of reactants, intermediates, and products as the reaction progresses can lead to a deeper understanding of the reaction pathway and facilitate the optimization of reaction conditions. The integration of these advanced spectroscopic techniques into the synthesis of this compound will enable more robust and efficient manufacturing processes.

Integration of Machine Learning and Artificial Intelligence in Predictive Modeling of Molecular Properties and Biological Activities

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, from predicting fundamental molecular properties to designing novel drug candidates. durham.ac.uk For this compound and its derivatives, these computational tools offer the potential to accelerate research and development significantly.

ML models can be trained on existing data to predict a wide range of physicochemical properties, such as solubility, melting point, and toxicity, without the need for extensive experimental work. This predictive capability can guide the selection of promising candidate molecules for synthesis and testing. For instance, quantitative structure-property relationship (QSPR) models can be developed to correlate the molecular structure of nitropyridine derivatives with their properties.

Rational Design of Next-Generation Bioactive Compounds Based on the this compound Scaffold

The this compound core represents a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. google.com The nitro group and the hydroxyl group on the pyridine ring offer versatile handles for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.

Nitropyridines have been shown to be valuable precursors for a wide range of bioactive molecules, including antitumor, antibacterial, and antifungal agents. google.com The rational design of next-generation bioactive compounds will leverage the structural features of the this compound scaffold. Structure-based drug design, utilizing techniques like molecular docking and molecular dynamics simulations, can be employed to design molecules that bind with high affinity to specific protein targets implicated in disease.